Carfentanil-d5
Description
Significance of Isotopic Labeling in Advanced Analytical Chemistry
Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with their isotope to track the molecule through a reaction or a biological system. wikipedia.org In analytical chemistry, the use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become indispensable. symeres.com These labeled compounds act as tracers or, more commonly, as internal standards, which are substances added in a constant amount to samples, calibration standards, and controls in a quantitative analysis. scioninstruments.com
The primary advantage of using an isotopically labeled analog as an internal standard is that it behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization. scioninstruments.comnih.gov Any loss of analyte during extraction or variability in instrument response will affect the internal standard to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations, leading to significantly more accurate and precise quantification. scioninstruments.comclearsynth.com This is particularly crucial when dealing with complex biological matrices like blood or urine, where other compounds can interfere with the analysis, a phenomenon known as the "matrix effect." clearsynth.comlcms.cz Deuterated standards help compensate for these matrix effects, ensuring the integrity of the results. clearsynth.com
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving high-accuracy quantitative measurements. osti.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched version (the "spike" or internal standard) of the analyte to a sample. osti.gov After adding the spike, the labeled (internal standard) and unlabeled (analyte) isotopes are homogenized within the sample. osti.gov
The sample then undergoes extraction and purification processes, followed by analysis with a mass spectrometer. nih.gov The mass spectrometer separates and detects ions based on their mass-to-charge (m/z) ratio. nih.gov Since the deuterated standard has a higher mass than the native analyte, the instrument can distinguish between them. gcms.czamericanlaboratory.com
The key to IDMS is that while the absolute amount of both analyte and standard may decrease during sample workup, the ratio of the native analyte to the isotopically labeled standard remains constant once they are mixed. nih.gov By measuring this final isotope ratio in the processed sample, and knowing the initial amount of standard added, the initial concentration of the analyte in the original sample can be calculated with exceptional accuracy. osti.gov This technique effectively cancels out procedural errors and instrument drift, making it a definitive method for quantification. scioninstruments.com
Deuterated analogs make several unique contributions to the rigor of analytical methods. Their use is considered a best-practice standard in high-stakes testing environments like forensic toxicology and clinical chemistry.
Key contributions include:
Correction for Matrix Effects : Complex samples such as blood, urine, and tissue contain numerous endogenous compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. clearsynth.comlcms.cz A deuterated internal standard co-elutes chromatographically with the analyte and experiences the same matrix effects, allowing for reliable correction and accurate quantification. clearsynth.com
Compensation for Sample Loss : During multi-step sample preparation procedures like liquid-liquid extraction or solid-phase extraction (SPE), some amount of the analyte is inevitably lost. nih.gov Because the deuterated standard has virtually identical chemical and physical properties, it is lost at the same rate as the analyte. scioninstruments.com Therefore, the ratio of analyte to standard remains unchanged, preserving the quantitative accuracy of the measurement. nih.gov
Improved Precision and Accuracy : By accounting for variations in extraction efficiency, injection volume, and instrument response, deuterated internal standards dramatically improve the precision (repeatability) and accuracy of an assay. musechem.comclearsynth.com This ensures that the analytical method is robust and reliable. clearsynth.com
Method Validation : The use of deuterated standards is a cornerstone of method validation. clearsynth.com It helps demonstrate that an analytical procedure is fit for its intended purpose, providing confidence in the data generated for critical applications such as postmortem toxicology or pharmaceutical research. clearsynth.comoup.com
Contextualization of Carfentanil-d5 within the Fentanyl Analog Landscape
The emergence of numerous potent synthetic opioids, particularly fentanyl and its analogs, has created significant challenges for forensic and clinical laboratories. americanlaboratory.comresearchgate.net These compounds are often present at very low concentrations (sub-ng/mL) in biological samples, requiring highly sensitive and specific analytical methods for their detection and quantification. oup.comrestek.com Carfentanil is an ultra-potent fentanyl analog, and its detection requires the utmost analytical sensitivity. nih.gov
In this context, this compound serves as the ideal internal standard for the quantitative analysis of carfentanil. restek.comsciex.com The "d5" designation indicates that five hydrogen atoms on the N-phenylpropanamide portion of the carfentanil molecule have been replaced with deuterium atoms. This mass difference is easily resolved by a mass spectrometer, allowing for clear differentiation from the non-labeled carfentanil.
The strategic use of this compound is central to the accurate quantification of carfentanil in various scientific investigations. In forensic toxicology, determining the precise concentration of carfentanil in postmortem blood or tissue is crucial for cause-of-death investigations. oup.comresearchgate.net Given the extreme potency of carfentanil, even trace amounts can be lethal, making accurate measurement paramount. d-nb.info Research shows that methods using this compound as an internal standard are employed to quantify carfentanil in postmortem blood, urine, and other tissues. restek.comoup.com
Furthermore, this compound is used in research settings to study the metabolism and disposition of carfentanil. It is also utilized in methods developed for monitoring drug trafficking and in the analysis of seized drug materials, where it helps ensure the accuracy of quantitative results. uva.nl Analytical methods for detecting a wide panel of fentanyl analogs often incorporate this compound as one of the key internal standards to ensure reliable results across different sample types. sciex.com
The concept of using deuterated compounds to study drug metabolism and improve pharmacokinetics has existed for decades. nih.gov The first descriptions of deuterated biologically active substances appeared in the mid-20th century, and a 1961 study noted a reduced rate of biotransformation for d3-morphine compared to its non-deuterated version. nih.govbioscientia.de This early work highlighted the potential of deuterium substitution to alter metabolic pathways due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.gov
Initially, the primary application of deuterated opioids in analytical chemistry was as internal standards for quantitative mass spectrometry, a practice that began to gain traction with the wider availability of GC-MS instruments in the 1970s and 1980s. nih.gov The use of deuterated standards like Morphine-d3 and Heroin-d9 became common in forensic and clinical laboratories for corroborating drug use and studying pharmacology. bioscientia.deresearchgate.net
As analytical techniques evolved, particularly with the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the demand for high-purity deuterated analogs for a wider range of compounds, including potent synthetic opioids, grew. acs.org The proliferation of fentanyl analogs in the illicit drug market spurred the synthesis and commercial availability of corresponding deuterated standards, such as Fentanyl-d5, Acetylfentanyl-d5, and this compound. sciex.comoup.com These tools are now fundamental to the development of robust, validated methods capable of detecting and quantifying these substances at trace levels in complex matrices. nih.govfrontiersin.org
Data Tables
Table 1: Physicochemical Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
|---|---|---|
| Carfentanil | C₂₄H₃₀N₂O₃ | 394.51 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30N2O3 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-(N-propanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C24H30N2O3/c1-3-22(27)26(21-12-8-5-9-13-21)24(23(28)29-2)15-18-25(19-16-24)17-14-20-10-6-4-7-11-20/h4-13H,3,14-19H2,1-2H3/i4D,6D,7D,10D,11D |
InChI Key |
YDSDEBIZUNNPOB-BGCGZSDZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC(CC2)(C(=O)OC)N(C3=CC=CC=C3)C(=O)CC)[2H])[2H] |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Carfentanil D5
Research into Deuteration Strategies for Fentanyl Analogs
The introduction of deuterium (B1214612) atoms into the molecular structure of fentanyl and its analogs is a key strategy for producing stable isotopically labeled internal standards. These standards are essential for mass spectrometry-based quantification, as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts but have a distinct mass, allowing for precise and accurate measurement.
Specific Approaches for Deuterium Incorporation into Carfentanil
The most common strategy for the synthesis of Carfentanil-d5 involves the use of a deuterated precursor, specifically aniline-d5, in which the five hydrogen atoms on the phenyl ring are replaced with deuterium. This approach ensures the stable incorporation of the deuterium labels in a non-exchangeable position of the final molecule.
The synthesis of aniline-d5 can be achieved through the reduction of nitrobenzene-d5. The deuterated nitrobenzene is subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield aniline-d5.
Synthesis Pathways of Carfentanil and Deuterated Variants in Research Settings
The synthesis of carfentanil and its deuterated variants generally follows a multi-step pathway. A common route involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline or its deuterated analog.
A well-established method for the synthesis of the core structure of carfentanil is the Siegfried method. This involves the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline. unito.it This reaction forms 4-anilino-N-phenethylpiperidine (4-ANPP), a key intermediate. wikipedia.orgajrconline.org The 4-ANPP is then acylated with propionyl chloride to yield fentanyl. A similar pathway is employed for this compound, substituting aniline with aniline-d5.
The key steps in the synthesis of this compound are outlined below:
Reductive Amination: N-phenethyl-4-piperidone (NPP) is reacted with aniline-d5 in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form 4-(phenyl-d5-amino)-N-phenethylpiperidine. ajrconline.org
Acylation: The resulting deuterated intermediate is then acylated with propionyl chloride to yield this compound. ajrconline.org
An alternative approach that has been explored for the synthesis of carfentanil and its analogs is the Ugi multicomponent reaction. nih.gov This one-pot reaction combines a ketone (such as N-alkylpiperidones), an amine (aniline), an isocyanide, and a carboxylic acid to rapidly generate a diverse library of compounds. nih.gov While this method is primarily used for creating analog libraries, it could potentially be adapted for the synthesis of deuterated variants by using a deuterated starting material.
Comprehensive Isotopic Purity and Structural Elucidation of this compound
To ensure its suitability as an internal standard, this compound must undergo rigorous analysis to confirm its isotopic purity and structural integrity. This involves the use of advanced spectroscopic and chromatographic techniques.
Spectroscopic Techniques for Deuterium Confirmation (e.g., NMR, Mass Spectrometry)
Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for confirming the successful incorporation of deuterium atoms. The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) that is five mass units higher than that of unlabeled carfentanil. For example, the nominal mass of protonated carfentanil is 395.2 m/z, while for this compound, it would be 400.2 m/z. chemistryworld.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can further confirm the elemental composition and the presence of the five deuterium atoms. nih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. The fragmentation of this compound will produce characteristic fragment ions that retain the deuterium labels, providing further structural confirmation. wvu.eduresearchgate.net For instance, a key fragment in the mass spectrum of fentanyl and its analogs is observed at m/z 188, resulting from cleavage of the molecule. In this compound, the corresponding fragment containing the deuterated phenyl group would be expected at m/z 193.
Chromatographic Purity Assessment of Synthesized this compound Reference Materials
The chemical purity of synthesized this compound is critical for its use as a reference material. Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with mass spectrometry, are employed for this purpose. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. A validated GC-MS method for the purity assessment of this compound would involve the following:
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, is typically used for the separation.
Carrier Gas: Helium is commonly used as the carrier gas.
Temperature Program: A temperature-programmed oven is used to ensure good separation of the analyte from any potential impurities.
Detection: A mass spectrometer is used as the detector to identify and quantify the analyte and any impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile compounds and for trace-level analysis. A typical LC-MS/MS method for this compound purity assessment would include:
Column: A reversed-phase column, such as a C18 column, is commonly used for the separation.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. chemistryworld.comunito.it
Detection: A tandem mass spectrometer is used for detection, often in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov
Method Validation: The analytical methods used for purity assessment must be rigorously validated to ensure their reliability. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. scielo.brdea.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scielo.br
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, respectively. dea.gov
Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Data Tables
Table 1: Key Spectroscopic Data for this compound
| Technique | Expected Observation |
| Mass Spectrometry (MS) | Molecular ion ([M+H]⁺) at m/z 400.4 |
| Tandem MS (MS/MS) | Characteristic fragment ions reflecting the d5-labeling, e.g., a fragment at m/z 193 |
| ¹H NMR | Absence of signals in the aromatic region corresponding to the anilino-phenyl protons |
Table 2: Typical GC-MS Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 280 °C |
| Oven Program | Initial temp 150°C, ramp to 300°C |
| MS Scan Range | 40-550 amu |
Table 3: Typical LC-MS/MS Parameters for this compound Purity Analysis
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Method Validation Parameters for Purity Assessment
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% of the nominal concentration |
| Precision (%RSD) | ≤ 15% |
| LOD/LOQ | Method-dependent, established based on signal-to-noise ratio |
Advanced Analytical Methodologies Employing Carfentanil D5 As an Internal Standard
Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is a cornerstone technique in forensic toxicology and clinical analysis for the sensitive and specific quantification of fentanyl analogs. The use of an appropriate internal standard is paramount for method robustness. Carfentanil-d5 is frequently employed for the quantification of carfentanil and other related analogs, compensating for analyte loss during sample preparation and correcting for matrix-induced ionization variability. oup.comcdc.govchemistryworld.com
Method Development for High-Sensitivity Quantitation of Carfentanil Analogs
Developing high-sensitivity UHPLC-MS/MS methods is crucial due to the extremely low concentrations at which potent fentanyl analogs like carfentanil are effective and subsequently found in biological samples. chemistryworld.comnyc.gov The inclusion of this compound during method development is fundamental to achieving the low limits of detection (LOD) and quantification (LOQ) required. nih.govnih.gov
During sample preparation, a known concentration of this compound is added to calibrators, quality control samples, and unknown specimens at the initial stage. oup.com This practice ensures that any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the internal standard. nih.gov In the mass spectrometer, the analyte and the internal standard are monitored using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. chemistryworld.comscielo.br Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which remains stable even if the absolute signal intensity fluctuates, thus ensuring high sensitivity and accuracy. cdc.gov
Matrix Effects Assessment and Mitigation Strategies in Biological Samples
Biological matrices such as blood, urine, and hair are inherently complex and contain numerous endogenous compounds (e.g., phospholipids, salts, proteins) that can interfere with the ionization of target analytes in the mass spectrometer's source. scielo.br This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. scielo.br
The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) like this compound. cdc.govnih.gov Because this compound co-elutes with the unlabeled analyte and has nearly identical ionization properties, it experiences the same degree of signal suppression or enhancement. researchgate.net Consequently, the ratio of the analyte signal to the internal standard signal remains constant, providing an accurate quantification despite the influence of the matrix. nih.gov Methods are validated to assess the extent of matrix effects by comparing the analyte response in a post-extraction spiked matrix sample to its response in a pure solvent. scielo.br Studies have shown that while matrix effects can be significant, the use of a SIL-IS effectively compensates for this variability, ensuring the method's accuracy and reliability. scielo.brresearchgate.net
Validation Parameters: Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, Precision, and Linearity
Analytical methods employing this compound as an internal standard are rigorously validated to ensure they are fit for purpose. Key validation parameters demonstrate the method's performance characteristics. cdc.govnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For highly potent compounds like carfentanil, methods achieve LOQs in the sub-ng/mL or pg/mL range. chemistryworld.comnih.govnih.govscielo.br
Linearity: This is established by analyzing a series of calibration standards to demonstrate a proportional relationship between analyte concentration and the instrumental response ratio (analyte/IS). Calibration curves for fentanyl analogs typically show excellent linearity with correlation coefficients (r²) greater than 0.99. chemistryworld.comnih.gov
Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels (low, medium, high QC). For bioanalytical methods, accuracy is generally required to be within ±15-20% of the nominal value (except at the LOQ), and precision, expressed as the coefficient of variation (%CV), should not exceed 15-20%. cdc.govnih.govscielo.br
| Analyte | Matrix | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Carfentanil | Urine | 0.25–50 ng/mL | - | 0.25 ng/mL | chemistryworld.com |
| Carfentanil | Blood | 2-100 µg/L | 0.7-2 ng/L | 2-6 ng/L | nih.gov |
| Carfentanil | Urine | 2-100 µg/L | 0.7-2 ng/L | 2-6 ng/L | nih.gov |
| Carfentanil | Hair | 11-100 ng/g | 3-7 pg/g | 11-21 pg/g | nih.gov |
| Carfentanil | Serum | - | 0.25 ng/mL | - | nih.gov |
| Carfentanil | Urine | - | 1 ng/mL | - | nih.gov |
| Fentanyl | Postmortem Blood | 1–500 ng/mL | - | 1 ng/mL | scielo.br |
Gas Chromatography–Mass Spectrometry (GC-MS) Applications
GC-MS is a classic and robust technique for the identification of controlled substances. researchgate.net In the context of fentanyl analog analysis, the use of a deuterated internal standard is equally important for reliable quantification, especially when dealing with complex samples that require extensive cleanup. nyc.gov While less common than Fentanyl-d5, this compound can be used as an internal standard in GC-MS methods designed to quantify carfentanil.
Sample Preparation and Derivatization Protocols for Volatile and Thermally Labile Analytes
Effective sample preparation is critical for GC-MS analysis to remove interferences and concentrate the analytes. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nyc.gov this compound, like other deuterated standards, is added to the sample at the beginning of the extraction process to account for any analyte loss during these multi-step procedures. nyc.govnih.gov
For some analytes, derivatization may be necessary to improve their thermal stability and chromatographic properties (e.g., peak shape). marshall.edunsf.gov This process involves chemically modifying the analyte to make it more volatile. One study attempted derivatization of fentanyl analogs using agents like Pentafluoropropionic Acid (PFPA), which successfully derivatized acetyl norfentanil and increased its response, but was not necessary for other analogs. marshall.edu Although derivatization for many fentanyl compounds is often unnecessary, if such a step is required, the internal standard must undergo the same reaction to accurately reflect the analyte's behavior. nih.gov The use of this compound ensures that variations in extraction efficiency and derivatization yield are corrected, leading to accurate and reliable GC-MS quantification.
| Analytes (9 Fentanyl Drugs) | Matrix | Linearity Range | r² | Detection Limits | Reference |
|---|---|---|---|---|---|
| Norfentanyl, Acetyl fentanyl, etc. | Hair | 0.5–5.0 ng/mg | >0.999 | 0.02–0.05 ng/mg | nih.gov |
Role of this compound in Enhanced GC-MS Quantitation
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. When used for quantitative analysis, the inclusion of a suitable internal standard is critical for achieving high-quality data. This compound is an ideal internal standard for the GC-MS quantitation of carfentanil due to its structural and chemical similarity to the analyte.
The primary function of an internal standard is to correct for the potential loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.com By adding a known quantity of this compound to a sample at an early stage of preparation, it experiences similar effects from extraction, derivatization, and injection as the non-labeled carfentanil. scioninstruments.com The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, rather than the absolute peak area of the analyte alone. scioninstruments.com This ratiometric approach significantly improves the precision of the results by mitigating random and systematic errors. scioninstruments.comnih.gov
Using a deuterated standard like this compound is a common and effective practice in GC-MS methods. scioninstruments.com Because it co-elutes with the target analyte, it can effectively account for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix—and variability in the ion source. nih.govnih.gov This leads to a more reliable and transferable analytical protocol. nih.govnih.gov
Table 1: Advantages of Using this compound as an Internal Standard in GC-MS
| Feature | Benefit in GC-MS Analysis | Rationale |
| Identical Chemical Properties | Co-elutes with carfentanil, experiencing similar extraction efficiency and derivatization kinetics. | Ensures that any loss of analyte during sample processing is mirrored by the internal standard. |
| Slightly Higher Mass | Easily distinguished from the target analyte by the mass spectrometer without chromatographic separation. | The five deuterium (B1214612) atoms increase the mass-to-charge ratio (m/z), preventing signal overlap. |
| Correction for Matrix Effects | Compensates for signal suppression or enhancement from co-eluting matrix components. nih.gov | The analyte and internal standard are affected similarly by the matrix, keeping their peak area ratio constant. scioninstruments.com |
| Improved Precision & Accuracy | Reduces variability from sample injection volume and instrument fluctuations. | Ratiometric calculation minimizes the impact of variations, leading to lower coefficients of variation (CVs). scioninstruments.com |
| Enhanced Method Robustness | Leads to reliable and transferable protocols between different laboratories and instruments. nih.gov | The internal standard method controls for many variables inherent in the analytical process. nih.gov |
Emerging and Specialized Mass Spectrometry Techniques
As the challenges in forensic toxicology evolve, so do the analytical techniques. Beyond traditional GC-MS, emerging and specialized mass spectrometry methods offer enhanced speed, sensitivity, and specificity for the detection of potent synthetic opioids. In these advanced applications, this compound continues to play a vital role as an internal standard.
PaperSpray Mass Spectrometry (PS-MS) in Rapid Screening and Quantitation
PaperSpray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. uvic.ca This method has proven effective for the high-throughput screening and quantitation of drugs of abuse in various matrices, including street drug samples. uvic.caresearchgate.net
In the analysis of seized drug powders, PS-MS has been used to quantify carfentanil. One study of 59 carfentanil-containing street drug samples found that the concentration of carfentanil ranged from 0.05% to 2.95% by weight, with a median concentration of 0.32%. researchgate.netnih.gov This rapid analysis is crucial for drug checking services and law enforcement to quickly identify the presence of highly potent and dangerous substances. The use of an internal standard like this compound is essential for achieving quantitative accuracy in such methods, compensating for variations in sample deposition on the paper substrate and ionization efficiency. uvic.ca Research has detailed the specific selected reaction monitoring (SRM) transition parameters for both carfentanil and this compound, demonstrating its integration into quantitative PS-MS workflows. uvic.ca
Table 2: Findings from PS-MS Analysis of Carfentanil in Street Drug Samples
| Parameter | Finding | Source |
| Number of Samples Analyzed | 59 carfentanil-containing samples | researchgate.netnih.gov |
| Quantitation Range (w/w%) | 0.05% - 2.95% | researchgate.netnih.gov |
| Median Concentration (w/w%) | 0.32% | researchgate.netnih.gov |
| Detected Analogs | Desmethylcarfentanil amide, Desmethylcarfentanil acid | researchgate.netuvic.ca |
| Prevalence of Analogs | Found in 31 of 59 samples (53%) | researchgate.netnih.gov |
High-Resolution Mass Spectrometry (HRMS) for Confirmatory Analysis and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides exceptional mass accuracy and resolving power, making it a powerful tool for the unambiguous confirmation of analytes and the identification of unknown metabolites. rsc.orgnih.gov
HRMS is critical for distinguishing target compounds from isobaric interferences, which is a significant challenge in complex matrices. In the context of carfentanil, HRMS methods have been developed with high sensitivity. For example, one LC-HRMS method established a limit of detection (LOD) for carfentanil at 1 ng/mL in urine and 0.25 ng/mL in serum, which is sufficient for detecting the low concentrations found in overdose cases. nih.gov Fentanyl-d5 is commonly used as an internal standard in these multi-analyte HRMS methods to compensate for matrix effects and ensure accurate quantification. nih.gov
A key application of HRMS is in metabolism studies. A study using HRMS with human liver microsomes and hepatocytes identified a total of twelve metabolites of carfentanil. nih.gov The primary metabolic pathways were found to be N-dealkylation and monohydroxylation of the piperidine (B6355638) ring. nih.gov The identification of these metabolites provides crucial information for forensic toxicologists to confirm carfentanil exposure, even when the parent compound is no longer detectable.
Table 3: Carfentanil Metabolites Identified by High-Resolution Mass Spectrometry
| Metabolic Pathway | Metabolite |
| N-Dealkylation | Norcarfentanil |
| Monohydroxylation | Monohydroxy-carfentanil (multiple isomers) |
| N-Oxidation | Carfentanil N-oxide (2 metabolites) |
| Glucuronidation | Carfentanil glucuronide |
| Combined Pathways | N-dealkyl-monohydroxy-carfentanil |
| Additional hydroxylated and dealkylated metabolites |
Source: Adapted from research on carfentanil metabolism in human hepatocytes using HRMS. nih.gov
Metabolic and Biotransformation Studies of Carfentanil: Insights from Deuterated Analogs
In Vitro Metabolism Research Using Liver Microsomes and Hepatocytes
In vitro systems, such as liver microsomes and hepatocytes, are fundamental in elucidating the metabolic fate of xenobiotics. nuvisan.com These models allow for the controlled study of metabolic pathways and the enzymes involved in a compound's breakdown. nuvisan.com
Identification and Characterization of Carfentanil Metabolites
Studies utilizing human liver microsomes and hepatocytes have been instrumental in identifying the metabolites of carfentanil. nih.govnih.gov Through high-resolution mass spectrometry, researchers have identified a number of metabolites, with the primary pathways being N-dealkylation and monohydroxylation of the piperidine (B6355638) ring. nih.gov One of the major metabolites identified is norcarfentanil, formed through N-dealkylation. nih.govnih.govfrontiersin.org Another significant metabolite results from benzylic hydroxylation, leading to the formation of a hydroxylated metabolite on the phenylethyl group. nih.govresearchgate.net
In total, up to twelve metabolites of carfentanil have been identified in these in vitro systems, including eleven phase I metabolites and one phase II glucuronide conjugate. frontiersin.orgnih.gov The formation of two N-oxide metabolites has also been observed. nih.gov Interestingly, ester hydrolysis was not found to be a major metabolic pathway for carfentanil. nih.gov The active metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester, has been shown to produce nine of its own metabolites through processes like N-dealkylation, oxidation, and glucuronidation. nih.gov
Table 1: Major In Vitro Metabolites of Carfentanil
| Metabolite | Metabolic Pathway | Reference |
|---|---|---|
| Norcarfentanil | N-dealkylation | nih.govnih.govfrontiersin.org |
| 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester | Benzylic Hydroxylation | nih.govresearchgate.net |
| N-oxide metabolites | N-oxidation | nih.gov |
| Glucuronide conjugate | Glucuronidation | frontiersin.org |
Investigation of Metabolic Pathways and Enzyme Kinetics
The use of deuterated standards like carfentanil-d5 aids in the unequivocal identification of metabolites. researchgate.net Research has shown that while human liver microsomes exhibit rapid clearance of carfentanil mediated by CYP enzymes, incubations with hepatocytes indicate a much slower clearance rate. nih.gov This discrepancy may offer insights into the prolonged effects of carfentanil in vivo. nih.gov
The primary enzymes responsible for carfentanil's metabolism are from the cytochrome P450 (CYP) family. Studies have pointed to the involvement of CYP3A4 and CYP2D6 in the initial metabolic steps. frontiersin.org Specifically for the active metabolite, recombinant human CYP3A5 showed the highest activity in forming norcarfentanil, followed by CYP3A4 and CYP2C8. nih.gov The formation of another oxidized metabolite was primarily catalyzed by CYP3A4, with contributions from CYP2C19 and CYP2C8. nih.gov
Comparative Species Metabolism in Research Models
Comparative metabolic studies across different species are crucial for validating animal models for human pharmacokinetic predictions. europa.eu When the metabolism of carfentanil was assessed in human, dog, and rat lung microsomes, a total of 18 metabolites were detected. researchgate.net Human lung microsomes produced nine metabolites. researchgate.net In contrast, dog and rat lung microsomes each produced 15 metabolites, with three being specific to dogs and two to rats. researchgate.net The proposed metabolic pathways included N-dealkylation, monohydroxylation, dihydroxylation, N-oxidation of the piperidine ring nitrogen, and ketone formation. researchgate.net The involvement of CYP2B6, CYP2E1, CYP2J2, and CYP3A4/5 in carfentanil biotransformation varied between the species. researchgate.net These species-specific differences in metabolite profiles highlight the importance of careful selection of animal models in carfentanil research. researchgate.net
In Vivo Pharmacokinetic Investigations in Research Animal Models
In vivo studies in animal models provide a more comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Application of this compound as a Tracer for Non-deuterated Carfentanil
This compound is an invaluable tool in in vivo pharmacokinetic studies, where it is used as an internal standard for the quantitative analysis of non-deuterated carfentanil and its metabolites. dtic.milwvu.edu By "spiking" biological samples with a known amount of the deuterated analog, researchers can accurately quantify the concentration of the parent drug and its metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). dtic.milsciex.com This isotope dilution method corrects for variations in sample preparation and instrument response, ensuring the reliability of the quantitative data. dtic.mil
Methodologies for Quantitative Metabolic Profiling in Biological Fluids and Tissues
The development of sensitive and specific analytical methods is essential for the quantitative profiling of carfentanil and its metabolites in various biological matrices. LC-MS/MS is the predominant technique used for this purpose. oup.com Sample preparation typically involves liquid-liquid extraction or solid-phase extraction to isolate the analytes from complex biological fluids like blood and urine, as well as from tissues. oup.com
In these analyses, this compound serves as an internal standard to ensure accuracy. dtic.milsciex.com For instance, in a method for analyzing whole blood, this compound was one of several deuterated internal standards used to create a calibration curve for quantifying a panel of fentanyl analogs. sciex.com The use of multi-stage mass spectrometry (MSn) combined with deuterium (B1214612) labeling can help distinguish between isobaric product ions, which have the same mass-to-charge ratio, providing a more detailed understanding of the fragmentation pathways of fentanyl and its analogs. wvu.edu
Deuterium Isotope Effects on Metabolic Stability and Clearance in Research Models
The use of deuterated analogs, such as this compound, is a cornerstone of modern bioanalytical chemistry, primarily serving as internal standards for highly accurate quantification in mass spectrometry assays. researchgate.netnih.gov Beyond this role, the substitution of hydrogen with its heavier isotope, deuterium, can significantly influence a drug's metabolic fate due to the kinetic isotope effect (KIE). This effect stems from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be decelerated when that hydrogen is replaced by deuterium. nih.govjuniperpublishers.com This can alter the metabolic stability and clearance of the compound.
The metabolism of Carfentanil is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Key metabolic pathways include N-dealkylation, which produces the major metabolite Norcarfentanil, and hydroxylation at various positions on the molecule. nih.govnih.gov While this compound is extensively used as an analytical tool, dtic.milresearchgate.netnih.gov direct comparative studies detailing the impact of deuteration on its metabolic stability and clearance versus the parent compound are not extensively available in published literature. The discussion of these effects for this compound is therefore largely based on established principles of the KIE observed in other compounds.
Detailed Research Findings
Research into the biotransformation of Carfentanil in various in vitro models provides a baseline for understanding its metabolic clearance. For instance, studies using human liver microsomes (HLMs) have been conducted to determine the intrinsic clearance of the parent compound. These models are crucial for predicting in vivo pharmacokinetic behavior. While these studies provide essential data for Carfentanil, corresponding clearance data for this compound from the same experimental systems is not available for a direct comparison.
The table below presents findings on the intrinsic clearance of Carfentanil in human and rabbit liver microsomes. A lower clearance value indicates greater metabolic stability. Theoretically, if the C-D bonds in this compound were located at a primary site of metabolic attack, one would expect to observe a lower clearance rate for the deuterated analog.
| Research Model | Compound | Intrinsic Clearance (CLint) | Half-Life (t½) in Model |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Carfentanil | Not explicitly stated, but clearance was slower than in RLMs. dtic.mil | ~7.8 min nih.gov |
| Rabbit Liver Microsomes (RLM) | Carfentanil | Calculated to be 3.7x faster than in HLMs. dtic.mil | Data not available |
The concept of metabolic switching has been demonstrated with other drugs metabolized by multiple alternative pathways. For example, studies on deuterated versions of the drug antipyrine (B355649) showed that deuterating one metabolic site significantly increased metabolism at other sites. This phenomenon highlights a potential, though not yet demonstrated, consequence of deuterating Carfentanil. If the primary metabolic route (e.g., N-dealkylation) were slowed by deuteration, metabolism might shift towards increased hydroxylation or other minor pathways.
The following table illustrates the principle of metabolic switching using data from a study on a different compound (Chemotype 2a), which is metabolized by CYP enzymes via two competing demethylation pathways.
| Compound Variant | Deuteration Site | Relative Abundance of Metabolite 1 (N-demethylation) | Relative Abundance of Metabolite 2 (O-demethylation) |
|---|---|---|---|
| Parent Compound | None | ~60% | ~40% |
| Deuterated Analog 1 | N-methyl group | ~25% | ~75% |
| Deuterated Analog 2 | O-methyl group | ~85% | ~15% |
Data in this table is illustrative of the metabolic switching principle and is adapted from findings on a different chemotype, not Carfentanil. plos.org
Forensic and Investigative Toxicology Research Utilizing Carfentanil D5
Analytical Detection and Quantitation of Carfentanil in Forensic Samples
The extreme potency of carfentanil necessitates highly sensitive and specific analytical methods for its detection in forensic samples. Carfentanil-d5 is an indispensable tool in these methodologies, ensuring accuracy and reliability in the obtained results. cerilliant.comdtic.mil
The detection of carfentanil in biological matrices such as whole blood, urine, and hair presents significant analytical challenges due to the typically low concentrations and the complexity of the sample matrix. nih.govd-nb.info Deuterated internal standards like this compound are crucial for developing robust and sensitive analytical methods. cerilliant.comdtic.milsciex.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the analysis of fentanyl analogs in these matrices. d-nb.infoacs.org The use of an internal standard like this compound helps to compensate for variations in sample preparation and instrument response, leading to more accurate quantification. dtic.milsciex.comfrontiersin.org For instance, a validated LC-MS/MS method for the quantification of fentanyl and 22 of its analogs in whole blood, urine, and hair utilized deuterated internal standards to achieve high sensitivity, with limits of quantification (LOQs) ranging from 2 to 6 ng/L in blood and urine, and 11 to 21 pg/g in hair. nih.govresearchgate.net
Sample preparation techniques are adapted for each matrix. Whole blood samples often undergo protein precipitation or liquid-liquid extraction (LLE). researchgate.netunito.itoup.com Urine samples may be analyzed after a simple dilution, while hair samples require a more extensive solid-phase extraction (SPE) process. nih.govresearchgate.net Regardless of the specific protocol, the addition of this compound at an early stage is a standard practice to ensure the reliability of the results. sciex.comfrontiersin.org
The following table provides an overview of analytical methods utilizing deuterated internal standards for carfentanil detection in various forensic matrices:
| Matrix | Sample Preparation | Analytical Technique | Key Findings |
| Whole Blood | Protein Precipitation, Liquid-Liquid Extraction (LLE) | LC-MS/MS | Methods validated to low ng/L or pg/mL levels. nih.govunito.itoup.com |
| Urine | Dilution and filtration | LC-MS/MS | Can provide a longer detection window compared to blood. acs.orgd-nb.info |
| Hair | Solid-Phase Extraction (SPE) | LC-MS/MS, GC-MS/MS | Allows for retrospective investigation of drug exposure over several months. acs.org |
| Vitreous Humor | Dilution or LLE | LC-MS/MS | Useful in post-mortem cases, concentrations can be comparable to blood. frontiersin.orgoup.com |
Surveillance and prevalence studies are essential for understanding the scope of the public health crisis associated with carfentanil and its analogs. These studies rely on accurate toxicological data from forensic casework, where this compound plays a vital role in ensuring the quality of the analytical results.
Reports from various regions have highlighted the increasing presence of carfentanil in overdose deaths and driving under the influence of drugs (DUID) cases. researchgate.netlacounty.govunodc.org For example, a study in Palm Beach County, Florida, found that carfentanil was the most commonly identified fentanyl analog in drug seizures in 2016 and 2017. oup.comnih.gov In 2017, carfentanil was the second most frequently detected drug in DUID blood cases in the same county, found in 38% of the cases analyzed. oup.comnih.gov
Data from the Drug Enforcement Administration's (DEA) National Forensic Laboratory Information System (NFLIS) showed a rapid increase in carfentanil drug submissions, from 1,251 in 2016 to 2,268 in the first half of 2017 alone. lacounty.gov In Ohio, a state heavily impacted by the opioid crisis, carfentanil was implicated in over 1,100 overdose deaths between July 2016 and June 2017. lacounty.gov
The following table summarizes findings from several prevalence studies:
| Study Location/Source | Time Period | Key Findings |
| Palm Beach County, FL | 2016-2017 | Carfentanil was the most common fentanyl analog in seized drugs. oup.comnih.gov |
| Palm Beach County, FL | 2017 | Carfentanil was the second most detected drug in DUID cases (38%). oup.comnih.gov |
| 10 U.S. States (SUDORS) | July 2016 - June 2017 | Over 1,100 carfentanil-related deaths reported in Ohio. lacounty.gov |
| 24 Ohio Counties | Jan - Feb 2017 | Carfentanil detected in 8% of unintentional overdose fatalities. cdc.gov |
| Ontario, Canada | July 2017 - June 2018 | Carfentanil detected in 160 post-mortem cases. nih.gov |
| North America (UNODC) | Recent data | Carfentanil reported in 10 deaths and 15 DUID cases. unodc.org |
Given the extreme potency of carfentanil, even very low concentrations in biological samples can be forensically significant. nih.gov This necessitates the development of highly sensitive analytical methods capable of detecting and quantifying carfentanil at the picogram per milliliter (pg/mL) or nanogram per liter (ng/L) level. nih.govoup.com this compound is critical in the validation and routine use of these ultra-sensitive methods. dtic.mil
Research has shown that methods with limits of detection (LODs) of 100 pg/mL or higher will fail to detect a significant number of carfentanil cases. oup.com Therefore, forensic laboratories have focused on developing methods with LODs in the range of 10-50 pg/mL. nih.gov One such method, utilizing protein precipitation followed by LC-MS/MS, achieved a limit of quantitation (LOQ) of 10.2 ng/L (approximately 10.2 pg/mL). oup.com Another study reported a validated UHPLC-MS/MS method with an LOQ of 15 pg/mL for carfentanil in small-volume plasma samples. nih.gov
In post-mortem cases, carfentanil concentrations can be very low, and the presence of its metabolite, norcarfentanil, can also be an important indicator of exposure. d-nb.info Methods have been developed to simultaneously quantify both carfentanil and norcarfentanil, often using their respective deuterated internal standards, such as northis compound. nih.govfrontiersin.org
The following table highlights the low detection limits achieved in various studies:
| Study | Matrix | Analytical Technique | Limit of Quantitation (LOQ) |
| Shanks and Behonick (2017) | Whole Blood | LC-MS/MS | 10.2 ng/L |
| Moody et al. (2019) | Plasma | UHPLC-MS/MS | 15 pg/mL |
| Carlier et al. (2019) | Whole Blood, Urine | UHPLC-MS/MS | 2-6 ng/L |
| Carlier et al. (2019) | Hair | UHPLC-MS/MS | 11-21 pg/g |
Research into Illicit Drug Supply Analysis and Impurity Profiling
This compound is also valuable in the analysis of seized drug samples, aiding in the characterization of synthetic impurities and the profiling of illicitly manufactured carfentanil. This information can provide crucial intelligence for law enforcement agencies regarding the synthesis routes and trafficking networks of these dangerous substances.
The analysis of seized carfentanil samples often reveals the presence of synthetic impurities and byproducts, which can provide insights into the manufacturing process. researchgate.neteuropa.eu Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) are used to identify these minor components. researchgate.netresearchgate.net
One notable impurity found in some illicit carfentanil exhibits is acetylcarfentanil. researchgate.net The presence of such impurities can suggest the use of specific synthetic routes or starting materials. nih.gov The DEA's Fentanyl Profiling Program (FPP) analyzes seized fentanyl and related substances to track trends in purity, adulteration, and synthetic impurities. dea.gov In 2021, the FPP examined six carfentanil samples, five of which also contained fentanyl citrate. dea.gov
Chemometrics, the application of statistical and mathematical methods to chemical data, can be used to analyze the impurity profiles of seized drug samples to establish links between different seizures and potentially identify their common source. researchgate.net this compound can be used as an internal standard in the analytical methods that generate the data for these chemometric analyses, ensuring the data's quality and comparability across different samples and laboratories.
By creating classification models based on the impurity profiles of carfentanil synthesized by different methods, it is possible to predict the synthesis route of an unknown sample. researchgate.net This approach has been successfully applied to fentanyl and is being extended to carfentanil. researchgate.netresearchgate.net The ability to classify seized carfentanil by its synthesis method provides valuable forensic intelligence. researchgate.net
Role of Deuterated Standards in Proficiency Testing and Quality Assurance in Forensic Laboratories
In forensic toxicology, the accuracy and reliability of analytical results are paramount, as they can have significant legal and social consequences. 1800dialdui.com Proficiency testing (PT) and robust quality assurance (QA) programs are essential components for ensuring that forensic laboratories produce defensible data. 1800dialdui.comjustice.gov Deuterated standards, such as this compound, play a critical and specialized role in these programs by serving as ideal internal standards, particularly in highly sensitive and specific analytical techniques like mass spectrometry (MS). nih.govgtfch.org
The fundamental principle behind using a deuterated internal standard is its chemical near-identity to the target analyte. This compound has the same core chemical structure as Carfentanil, but five of its hydrogen atoms have been replaced with deuterium (B1214612) atoms. This substitution results in a compound that behaves almost identically to Carfentanil during sample extraction, preparation, and chromatographic separation. nih.govnih.gov However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the non-deuterated (or "native") Carfentanil by a mass spectrometer. nih.gov This characteristic is invaluable for quantitative analysis.
Enhancing Accuracy and Precision in Quantitative Analysis
The primary function of this compound in a quantitative assay is to correct for any loss of the target analyte that may occur during the analytical process. nih.gov A known amount of the deuterated standard is added to every sample, including calibrators, quality control (QC) samples, and unknown specimens, at the beginning of the workflow. gtfch.org Any physical or chemical losses that affect Carfentanil during extraction from a complex matrix like blood or urine will affect this compound to a virtually identical degree.
By measuring the ratio of the native analyte to its stable isotope-labeled internal standard, the instrument can accurately calculate the concentration of the analyte, even if the absolute amount recovered is less than 100%. nih.gov This ratiometric approach significantly improves the accuracy and precision of the measurement by compensating for variations in extraction efficiency, sample volume, and instrument response. nih.govgtfch.org
Application in Inter-laboratory Proficiency Testing
Proficiency testing is a key element of a laboratory's quality assurance program, designed to evaluate its performance against pre-established criteria through inter-laboratory comparisons. justice.goveuropa.eu In these schemes, a PT provider sends blind samples containing unknown concentrations of specific analytes to participating laboratories. justice.govnih.gov
The use of deuterated standards like this compound is crucial for laboratories to achieve accurate results in these tests. For instance, the Centers for Disease Control and Prevention (CDC) established a Synthetic Opioid Proficiency Testing Program to help laboratories evaluate their performance in identifying fentanyl and its analogs. nih.gov In one PT event, a sample containing Carfentanil and its metabolite, norcarfentanil, was included to assess laboratory detection and quantification capabilities. nih.gov Laboratories employing validated methods with the appropriate deuterated internal standards are better equipped to report concentrations that fall within the acceptable range of the target value.
The table below illustrates how a laboratory might use this compound in a proficiency test for Carfentanil.
| Sample Type | Carfentanil Response (Native) | This compound Response (IS) | Response Ratio (Native/IS) | Calculated Concentration (ng/mL) | Target Concentration (ng/mL) | Performance |
| Calibrator 1 | 5,000 | 100,000 | 0.05 | 0.5 | N/A | N/A |
| Calibrator 2 | 10,000 | 100,000 | 0.10 | 1.0 | N/A | N/A |
| Calibrator 3 | 50,000 | 100,000 | 0.50 | 5.0 | N/A | N/A |
| QC Sample | 24,500 | 98,000 | 0.25 | 2.5 | 2.5 | Pass |
| PT Sample | 36,000 | 90,000 | 0.40 | 4.0 | 4.1 | Pass |
This table is for illustrative purposes only. Actual values will vary based on instrumentation, method, and sample matrix.
Role in Internal Quality Control and Method Validation
Beyond external proficiency testing, this compound is integral to a laboratory's internal quality assurance and quality control procedures. 1800dialdui.com Before a new analytical method for Carfentanil can be implemented for routine casework, it must undergo rigorous validation to demonstrate its suitability. nih.gov This validation process assesses parameters such as:
Linearity: The range over which the instrument response is proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of measurements.
Selectivity: The ability of the method to differentiate the analyte from other substances.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified. nih.gov
Matrix Effect: The influence of other components in the sample matrix on the analysis. mdpi.com
Stability: The stability of the analyte in the biological matrix under different storage conditions. nih.gov
This compound is used throughout this validation process to ensure the method is robust and reliable. nih.govdtic.mil For example, in a study validating a method for Carfentanil and norcarfentanil in rat plasma, this compound was used as the internal standard for Carfentanil. nih.gov The use of the deuterated standard helped establish the method's precision and accuracy, with quality control samples showing a coefficient of variation (%CV) of ≤ 15% and a bias of ≤ 7.6%. nih.gov
The following table summarizes key validation parameters from a hypothetical method validation for Carfentanil using this compound.
| Validation Parameter | Acceptance Criteria | Result | Comment |
| Linearity (R²) | ≥ 0.99 | 0.998 | Achieved across a range of 0.1-50 ng/mL. |
| Accuracy (% Bias) | Within ±15% | -5.2% | QC samples were well within the acceptable range. |
| Inter-day Precision (%CV) | ≤ 15% | 8.9% | Demonstrates good reproducibility over time. |
| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | 0.1 ng/mL | High sensitivity achieved. |
| Extraction Recovery | Consistent and high | ~85% | This compound effectively tracks and corrects for recovery. |
This table represents typical data and is for illustrative purposes.
Environmental Detection and Degradation Research of Carfentanil
Development of Analytical Methods for Carfentanil and Analogs in Environmental Matrices
The extreme potency of Carfentanil presents a significant analytical challenge, requiring the development of highly sensitive and specific methods for its detection in complex environmental samples. nih.gov Researchers have focused on creating robust methodologies capable of identifying and quantifying trace levels of Carfentanil and its related compounds in water, soil, and other environmental compartments.
Trace-Level Detection Strategies for Aquatic and Soil Samples
Detecting the minuscule concentrations at which Carfentanil may be present in the environment demands sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. nih.govresearchgate.net This method offers high selectivity and sensitivity, allowing for the identification of Carfentanil at nanogram per milliliter (ng/mL) or even lower concentrations. researchgate.net
For instance, studies have successfully employed ultra-high performance liquid chromatography (UHPLC) tandem mass spectrometry (MS/MS) systems for the analysis of Carfentanil in soil and water samples. dtic.mil Sample preparation techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often utilized to concentrate the analyte and remove interfering substances from the matrix, thereby enhancing detection limits. nih.gov The United States Environmental Protection Agency (EPA) provides a compendium of analytical methods that can be adapted for the determination of fentanyl and its analogs in various environmental media. epa.govnrt.org
The development of these methods is crucial not only for monitoring the extent of environmental contamination but also for understanding the compound's persistence and potential for exposure. Research has demonstrated the ability to detect Carfentanil in soil extracts at concentrations as low as 1 ng/mL. researchgate.net
Application of Deuterated Standards in Environmental Exposure Assessment Methodologies
The use of isotopically labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based analytical methods. Carfentanil-d5, a deuterated analog of Carfentanil, plays a pivotal role in this context. acs.org
In environmental analysis, this compound serves as an internal standard in LC-MS/MS methods. acs.orgsciex.com It is added to a sample at a known concentration before sample preparation and analysis. Because this compound is chemically identical to Carfentanil but has a different mass, it behaves similarly during extraction, chromatography, and ionization. By comparing the signal of the analyte (Carfentanil) to the signal of the internal standard (this compound), analysts can correct for any loss of analyte during sample processing and for variations in instrument response. This ensures a more accurate and reliable quantification of Carfentanil in the environmental sample.
Certified reference materials of this compound are available for use in these applications, ensuring the quality and consistency of the analytical data. sigmaaldrich.com The use of such standards is critical for generating the high-quality data needed for robust environmental exposure and risk assessments.
Investigation of Environmental Degradation Pathways and Persistence
Understanding how Carfentanil breaks down in the environment is essential for predicting its long-term impact. Research into its degradation pathways and persistence helps to determine how long the compound will remain in soil and water systems and what transformation products may be formed. nih.gov
In Vitro and Simulated Environmental Biotransformation Studies
Studies have begun to explore the stability and degradation of Carfentanil under various environmental conditions. In one study, the persistence of Carfentanil oxalate (B1200264) was assessed in four different soil types and six different water sources. dtic.mil The results indicated that Carfentanil is relatively stable in both moist soils and water, with 60-80% of the initial amount remaining after a 12-week period. dtic.mil This suggests a significant potential for persistence in the environment.
While ester hydrolysis is a potential degradation pathway for Carfentanil, studies have surprisingly found that it is not a major metabolic route. acs.org In fact, the half-life of Carfentanil's methyl ester has been estimated to be over 1500 years under certain conditions, highlighting its stability. acs.org Other research has investigated the oxidative degradation of Carfentanil in aqueous solutions, showing that it can be broken down by certain chemical treatments. dhs.gov For example, a combination of sodium bromate (B103136) and sodium sulfite (B76179) at a specific pH was effective in degrading Carfentanil. dhs.gov
Recent studies on fentanyl analogs have also shed light on potential degradation pathways, such as N-dealkylation and oxidation. nih.gov The stability of these compounds is often pH and temperature-dependent, with greater instability observed in alkaline environments and at elevated temperatures. nih.gov
Identification of Degradation Products in Environmental Research Models
Identifying the products formed as Carfentanil degrades is crucial for a complete environmental risk assessment, as these degradation products may also have toxicological properties.
In studies investigating the oxidative degradation of Carfentanil, various transformation products have been identified. These can result from processes such as oxidative cleavage and bromination. dhs.gov Research on the degradation of fentanyl and its analogs has identified N-oxides as major degradation products in the presence of oxidative decontamination agents. researchgate.net
The primary metabolite of Carfentanil identified in some biological studies is norcarfentanil, which is formed through N-dealkylation. frontiersin.org While much of the metabolism research has been conducted in biological systems, it provides valuable clues about the types of transformations that might occur in the environment, potentially mediated by microbial activity.
Further research is needed to fully characterize the range of degradation products that can be formed from Carfentanil under different environmental conditions and to assess their potential environmental and health impacts. nih.gov
Q & A
Q. What is the role of Carfentanil-d5 as an internal standard in quantitative mass spectrometry?
this compound is used to correct for variability in sample preparation and instrument response during LC-MS/MS analysis. Its deuterated structure minimizes isotopic interference with the target analyte (non-deuterated Carfentanil), while its physicochemical similarity ensures comparable extraction efficiency and ionization behavior. Researchers should validate its stability under experimental conditions and confirm the absence of cross-talk in mass transitions .
Q. What validation parameters are critical when employing this compound in opioid quantification studies?
Key validation parameters include:
- Linearity : Assess over a concentration range relevant to biological matrices (e.g., 1–500 ng/mL).
- Accuracy/Precision : Use spike-recovery experiments in triplicate across multiple batches.
- Matrix Effects : Compare ionization efficiency in plasma vs. tissue homogenates.
- Stability : Evaluate short-term (bench-top) and long-term (freezer storage) stability. Detailed protocols should follow ICH guidelines, with raw data and statistical analyses (e.g., %RSD) included in supplementary materials .
Q. How should researchers store this compound to ensure stability in long-term studies?
Store lyophilized this compound at ≤ -20°C in airtight, light-resistant containers. For working solutions, use inert solvents (e.g., methanol) and avoid freeze-thaw cycles beyond three repetitions. Periodic stability checks via LC-MS/MS are recommended to detect degradation, particularly in aqueous matrices .
Advanced Research Questions
Q. How can LC-MS/MS parameters be optimized to resolve this compound from its non-deuterated analog in complex matrices?
- Collision Energy : Adjust to maximize unique product ions (e.g., m/z transitions for this compound: 395.3 → 105.1 vs. Carfentanil: 390.3 → 105.1).
- Chromatographic Separation : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to extend retention time differences.
- Source Settings : Optimize desolvation temperature and gas flow to reduce matrix-induced ion suppression. Cross-validate method specificity using blank matrices from diverse biological sources .
Q. What strategies mitigate matrix effects on this compound ionization efficiency in electrospray ionization (ESI) mass spectrometry?
- Sample Cleanup : Solid-phase extraction (SPE) with mixed-mode cartridges to remove phospholipids.
- Isotopic Dilution : Use a higher concentration of this compound to offset suppression.
- Matrix-Matched Calibration : Prepare standards in the same biological matrix as samples. Report matrix effect percentages (ME%) for each batch, with thresholds ≤ ±15% considered acceptable .
Q. How do researchers address discrepancies in this compound recovery rates across tissue homogenates?
Discrepancies often arise from variable lipid content or pH differences. Solutions include:
- Homogenization Adjustments : Use ceramic beads for consistent tissue disruption.
- Extraction Solvent Optimization : Test acetonitrile vs. methanol-based protein precipitation.
- Internal Standard Calibration : Normalize recovery rates to a secondary deuterated standard (e.g., Fentanyl-d5). Document recovery rates in supplementary tables with error margins .
Q. What experimental controls are essential for cross-species opioid receptor binding assays using this compound?
- Species-Specific Matrices : Validate assays in human, rodent, and non-human primate tissues.
- Deuterium Effect Controls : Confirm that deuteration does not alter receptor binding kinetics via saturation binding experiments.
- Negative Controls : Include opioid receptor antagonists (e.g., naloxone) to verify specificity. Statistical analysis (e.g., ANOVA) should compare dissociation constants (Kd) across species .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for normalizing this compound data across multi-batch LC-MS runs?
Use mixed-effects models to account for batch-to-batch variability. Normalize peak area ratios (analyte/internal standard) using median polishing or LOESS regression. Report intra- and inter-batch precision (%CV) with confidence intervals .
Q. How should researchers conduct systematic reviews to identify knowledge gaps in this compound applications?
- Search Strategy : Use databases like PubMed and SciFinder with keywords "this compound," "deuterated internal standard," and "opioid quantification."
- Inclusion Criteria : Prioritize peer-reviewed studies with detailed method sections and raw data availability.
- Gap Analysis : Map existing protocols against emerging techniques (e.g., high-resolution MS) to highlight understudied areas like in vivo imaging or multi-analyte panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
